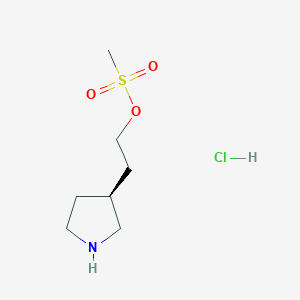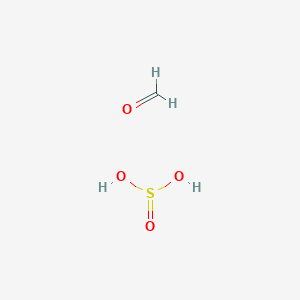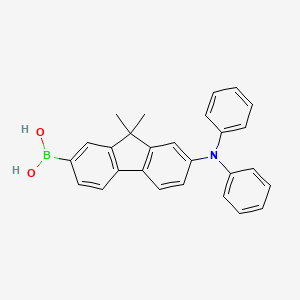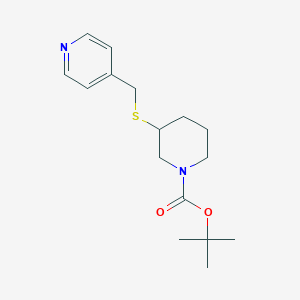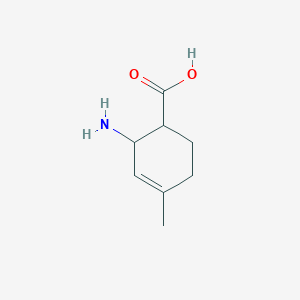
2-Amino-4-methylcyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-methylcyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C8H13NO2. It is a derivative of cyclohexene, featuring an amino group and a carboxylic acid group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylcyclohex-3-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 4-methylcyclohex-3-ene-1-carboxylic acid followed by amination. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methylcyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
2-Amino-4-methylcyclohex-3-ene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-methylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohex-3-ene-1-carboxylic acid: Lacks the amino group, making it less versatile in certain reactions.
3-Cyclohexene-1-carboxylic acid, 4-methyl-, methyl ester: An ester derivative, which has different reactivity and applications.
Uniqueness
2-Amino-4-methylcyclohex-3-ene-1-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the cyclohexene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various fields of research and industry .
Properties
CAS No. |
719264-60-5 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-amino-4-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-5-2-3-6(8(10)11)7(9)4-5/h4,6-7H,2-3,9H2,1H3,(H,10,11) |
InChI Key |
SYNIOAZJSJXFLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(CC1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate](/img/structure/B13970136.png)
![2,4-Pentanedione, 3-[bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]-](/img/structure/B13970158.png)

